
2,4-Dimethylbiphenyl-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethylbiphenyl-3-ol is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with two methyl groups attached to the 2nd and 4th positions of one benzene ring and a hydroxyl group attached to the 3rd position of the other benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylbiphenyl-3-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For example, the reaction of 2,4-dimethylbromobenzene with phenylmagnesium bromide followed by hydrolysis can yield this compound . Another method involves the Suzuki-Miyaura coupling reaction, where 2,4-dimethylphenylboronic acid is coupled with 3-bromophenol in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. For instance, the use of palladium catalysts in the Suzuki-Miyaura coupling reaction is common in industrial settings due to its high efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethylbiphenyl-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2,4-dimethylbiphenyl-3-one, while substitution reactions can produce various halogenated or nitrated derivatives .
Wissenschaftliche Forschungsanwendungen
2,4-Dimethylbiphenyl-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dimethylbiphenyl-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl structure allows for interactions with hydrophobic regions of proteins and membranes, affecting their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethylphenol: Similar structure but lacks the biphenyl moiety.
3-Hydroxybiphenyl: Similar structure but lacks the methyl groups.
2,4-Dimethylbiphenyl: Similar structure but lacks the hydroxyl group.
Uniqueness
2,4-Dimethylbiphenyl-3-ol is unique due to the presence of both methyl groups and a hydroxyl group on the biphenyl structure. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C14H14O |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
2,6-dimethyl-3-phenylphenol |
InChI |
InChI=1S/C14H14O/c1-10-8-9-13(11(2)14(10)15)12-6-4-3-5-7-12/h3-9,15H,1-2H3 |
InChI-Schlüssel |
BILVIMICBJCGQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C2=CC=CC=C2)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


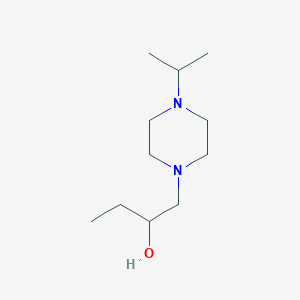
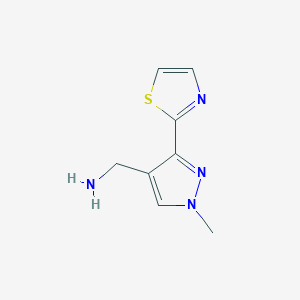
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(2-(dicyclohexylphosphino)phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B13642626.png)
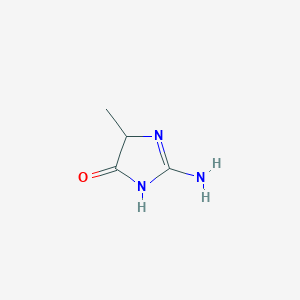
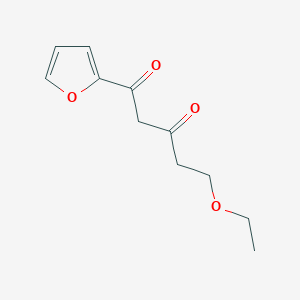
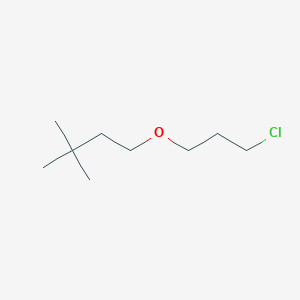
![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanoic acid](/img/structure/B13642648.png)

![2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B13642652.png)
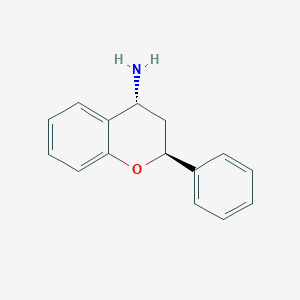
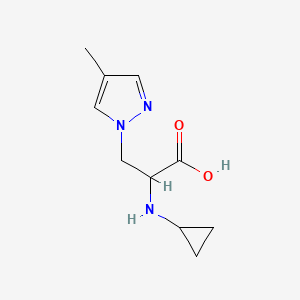
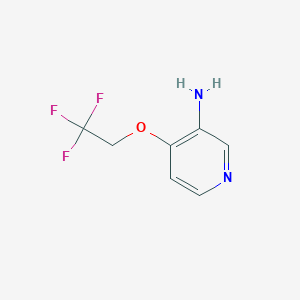
![(S)-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B13642672.png)
![[cis-1,5-Dimethylpyrrolidin-2-YL]methanamine 2hcl](/img/structure/B13642679.png)
